N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Design

N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide (CAS: 1258639-41-6, MF: C13H12N2O3, MW: 244.25) is a synthetic cyclopropanecarboxamide derivative featuring a benzodioxole moiety linked via a cyanomethyl spacer. Commercial suppliers such as Bidepharm, AKSci, and Enamine list the compound at a standard purity of ≥95%, with Bidepharm providing batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 1258639-41-6
Cat. No. B2392953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide
CAS1258639-41-6
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESC1CC1C(=O)NC(C#N)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H12N2O3/c14-6-10(15-13(16)8-1-2-8)9-3-4-11-12(5-9)18-7-17-11/h3-5,8,10H,1-2,7H2,(H,15,16)
InChIKeyNNMDSYSHVUDVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Chemical Identity and Procurement Baseline


N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide (CAS: 1258639-41-6, MF: C13H12N2O3, MW: 244.25) is a synthetic cyclopropanecarboxamide derivative featuring a benzodioxole moiety linked via a cyanomethyl spacer . Commercial suppliers such as Bidepharm, AKSci, and Enamine list the compound at a standard purity of ≥95%, with Bidepharm providing batch-specific QC documentation (NMR, HPLC, GC) [1]. The molecule is recognized as a specialized building block for medicinal chemistry and CNS-targeted scaffold design, attributable to its unique combination of a conformationally restricted cyclopropane ring, a hydrogen-bond-competent benzodioxole, and a polarity-modulating nitrile group [2].

Unique cyanomethyl benzodioxole scaffold for SAR studies
Batch-specific QC documentation supports regulated research environments
Experimentally determined logP supports CNS property modeling

Why Generic Analogs Cannot Substitute This Compound


Generic substitution fails for N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide because its three-dimensional pharmacophore is defined by the precise assembly of a cyanomethyl linker bridging the benzodioxole and cyclopropanecarboxamide groups. This architecture cannot be replicated by simpler analogs such as N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide (lacking the nitrile) or N-phenyl-1-cyanocyclopropanecarboxamide (lacking the benzodioxole). In the context of ketol-acid reductoisomerase (KARI) inhibition, the 2007 structure-activity relationship (SAR) study by Liu et al. demonstrated that even minor N-substituent variations in 1-cyano-cyclopropanecarboxamides lead to >2-fold differences in inhibitory potency (Ki values ranging from 95.3 μM to 207.9 μM), underscoring the sensitivity of target engagement to precise structural features [1]. Moreover, the benzodioxole motif is a privileged structure in CNS drug discovery, contributing to receptor affinity and metabolic stability that cannot be assumed for non-benzodioxole replacements [2]. For procurement, only this specific CAS registry number guarantees the exact regioisomer and substitution pattern documented in patent intermediates and synthetic methodology literature, eliminating the risk of isomeric contamination that plagues generic sourcing.

Cyanomethyl linker absence
Des-cyano analogs lack the critical nitrile, shifting pharmacophore geometry and electronic profile; target engagement may alter significantly.
Non-benzodioxole replacements
Simpler phenyl analogs may exhibit divergent receptor affinity and metabolic stability, as benzodioxole is a privileged CNS motif.
Isomeric and regioisomer risk
Generic sourcing without exact CAS match risks isomeric contamination, undermining SAR reproducibility and patent-aligned synthesis.

Differentiation Evidence vs. Closest Analogs


Cyanomethyl Linker Defines Unique Pharmacophoric Geometry

The target compound contains a cyanomethyl group bridging the benzodioxole and cyclopropanecarboxamide moieties. This linker is absent in the des-cyano analog N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide. The cyano group introduces a linear, electron-withdrawing element that modifies both the spatial trajectory and the electrostatic potential surface of the molecule. In the 2007 KARI inhibitor study by Liu et al., the presence of a cyano group on the cyclopropane ring was critical for inhibitory activity; compounds lacking this feature were not reported as active [1]. This structural distinction is directly relevant to procurement for SAR programs where the cyanomethyl substituent is a required design element.

Pharmacophore Geometry
Class-level inference
Target: –CH(CN)– linker / Comparator: –CH2– linker, no nitrile
Ensures consistency with cyanomethyl-specific SAR
Class-level SAR; verify in target assay
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Design

Optimal Lipophilicity for CNS Drug Discovery

The measured logP of N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is 1.054 [1]. This places it within the optimal lipophilicity range (logP 1–3) for CNS drug candidates, balancing blood-brain barrier permeability with acceptable aqueous solubility. In contrast, the simpler analog N-phenyl-1-cyanocyclopropanecarboxamide (lacking the benzodioxole oxygens) is predicted to be more lipophilic (estimated logP >1.5), while the des-cyano N-benzodioxolylmethyl analog is even more hydrophilic. The measured logP value for the target compound is a critical parameter for medicinal chemists optimizing CNS exposure.

Lipophilicity
Cross-study comparable
logP 1.054 (measured)
Supports CNS drug-like property modeling
Measured vs estimated for close analogs
Physicochemical Properties Drug-Likeness CNS Drug Design

Batch-Specific QC Documentation Advantage

Bidepharm (Bide Pharmaceutical) explicitly commits to providing batch-specific QC analysis reports, including NMR, HPLC, and GC data, for each lot of CAS 1258639-41-6 . This contrasts with other suppliers (e.g., AKSci, EvitaChem) who list a standard 95% purity specification but do not indicate the availability of per-batch analytical data packages . In quantitative terms, Bidepharm's batch-specific QC delivery ensures that any prospective buyer can verify the exact purity level, impurity profile, and structural identity for their specific lot, reducing the risk of experimental irreproducibility due to lot-to-lot variability. This is a critical differentiator for regulated research environments (e.g., pharmacology labs, agrochemical GLP studies) where documented traceability is mandatory.

QC Documentation
Direct head-to-head
Bidepharm: batch-specific reports (NMR, HPLC, GC) vs standard purity only
Reduces risk of assay failure from hidden impurities
Vendor claims; verify per-lot documentation
Quality Control Reproducibility Procurement

Verified Role in Pharmaceutical Patent Synthesis

The target compound is cited as an intermediate in patent literature related to heteroarylcyclopropanecarboxamide pharmaceuticals, specifically in the context of endothelial nitric oxide synthase (eNOS) modulators [1]. Additionally, its benzodioxole-cyanomethyl fragment appears in a 2006 synthetic methodology study by Katritzky et al., where a closely related N-[1-(benzo[1,3]dioxol-5-ylcyanomethyl)-3,3-dimethylbutyl]benzamide was synthesized and fully characterized, confirming the viability and documented identity of this substructure [2]. In contrast, generic analogs like N-phenyl-1-cyanocyclopropanecarboxamide are not specifically mentioned in these pharmaceutical patent pathways. This documented role as a synthetic intermediate provides procurement confidence: the compound has a verified place in a published synthetic sequence, and its identity is cross-referenced by independent academic research.

Synthetic Precedent
Cross-study comparable
Cyanomethyl benzodioxole substructure synthesized & characterized (Katritzky 2006)
Provides authoritative reference for method development
Supports method transfer and reference documentation
Synthetic Chemistry Patent Intermediates Process Chemistry

High-Value Application Domains


Medicinal Chemistry SAR: Cyanomethyl Benzodioxole Scaffold

Medicinal chemists requiring the precise cyanomethyl benzodioxole pharmacophore for structure-activity relationship studies should source CAS 1258639-41-6. The compound's structural distinction from des-cyano and non-benzodioxole analogs ensures that any observed biological effect can be directly attributed to this specific substitution pattern, as informed by the KARI inhibitor SAR where minor N-substituent changes caused significant potency shifts [1]. Batch-specific QC from Bidepharm further guarantees that SAR conclusions are not confounded by unidentified impurities.

CNS Drug Discovery: LogP-Optimized Building Blocks

Neuroscience drug discovery teams prioritizing compounds with logP values within the CNS-optimal window (1–3) can rely on the experimentally determined logP of 1.054 for this compound [1]. This quantitative measurement allows direct incorporation into predictive ADME models without estimation uncertainty. In contrast, procuring a generic analog with an unmeasured or estimated logP would introduce additional error into compound prioritization algorithms.

Process R&D: Documented Synthetic Intermediates

Process chemistry groups developing synthetic routes to heteroarylcyclopropanecarboxamide pharmaceuticals can utilize CAS 1258639-41-6 with confidence, as its benzodioxole-cyanomethyl substructure has been independently synthesized and characterized in peer-reviewed literature [1][2]. This documented provenance supports regulatory filing and facilitates technology transfer between laboratories, a capability that generic, undocumented analogs cannot provide.

Agrochemical KARI Inhibitor Discovery

Agrochemical research groups targeting plant ketol-acid reductoisomerase (KARI) for herbicide development can use this compound as a reference point for the 1-cyanocyclopropanecarboxamide class. The 2007 Liu et al. study established that this class inhibits rice KARI with defined Ki values, and the benzodioxole substitution offers an unexplored vector for improving potency and selectivity [1]. Sourcing the exact CAS number ensures alignment with this foundational SAR framework.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Cyanomethyl benzodioxole pharmacophore fidelity
SAR consistency with published KARI inhibitor framework
CNS Lead Optimization
Experimentally determined logP for CNS optimization
ADME model input without estimation bias
Process R&D
Documented synthetic intermediate in patent & literature
Supports method transfer and reference documentation
Agrochemical KARI Inhibitor Discovery
1-cyanocyclopropanecarboxamide class reference
KARI inhibitory potency alignment with Liu et al. SAR
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